1-(Furan-3-yl)-1H-pyrrole
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Overview
Description
1-(Furan-3-yl)-1H-pyrrole is a heterocyclic compound that features both a furan and a pyrrole ring. These structures are significant in organic chemistry due to their aromatic properties and their presence in various natural products and pharmaceuticals. The combination of these two rings in a single molecule offers unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)-1H-pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of furan-3-carboxaldehyde with pyrrole in the presence of a catalyst can yield the desired compound. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the target molecule .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan or pyrrole rings into their saturated counterparts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups onto the rings .
Scientific Research Applications
1-(Furan-3-yl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Furan-3-yl)-1H-pyrrole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Furan: A five-membered aromatic ring with one oxygen atom.
Pyrrole: A five-membered aromatic ring with one nitrogen atom.
Thiophene: A five-membered aromatic ring with one sulfur atom.
Uniqueness: 1-(Furan-3-yl)-1H-pyrrole is unique due to the combination of both furan and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
Molecular Formula |
C8H7NO |
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Molecular Weight |
133.15 g/mol |
IUPAC Name |
1-(furan-3-yl)pyrrole |
InChI |
InChI=1S/C8H7NO/c1-2-5-9(4-1)8-3-6-10-7-8/h1-7H |
InChI Key |
XMSOWHPQMAZTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=COC=C2 |
Origin of Product |
United States |
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